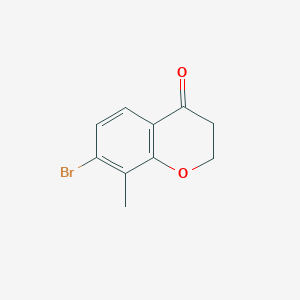

7-Bromo-8-methyl-chroman-4-one

Vue d'ensemble

Description

7-Bromo-8-methyl-chroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant building blocks in medicinal chemistry. The structure of this compound includes a bromine atom at the 7th position and a methyl group at the 8th position on the chroman-4-one skeleton. This compound is of interest due to its potential biological and pharmacological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methyl-chroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid with trifluoromethanesulfonic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Bromo-8-methyl-chroman-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted chromanones.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 7-Bromo-8-methyl-chroman-4-one exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The compound's mechanism appears to involve disrupting bacterial cell membranes and interfering with metabolic pathways.

Anticancer Properties

The compound is also under investigation for its anticancer effects. It has been shown to inhibit tumor growth in various cancer cell lines, possibly by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. For instance, derivatives of chromanones have demonstrated activity against breast cancer and leukemia cells, with ongoing studies aiming to elucidate the specific pathways involved in these effects .

Neuropharmacological Effects

Recent studies have highlighted the potential neuroprotective effects of this compound. It has been evaluated as a selective inhibitor of SIRT2, an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of SIRT2 may contribute to neuroprotection by enhancing neuronal survival and reducing inflammation .

Precursor for Complex Molecules

In synthetic organic chemistry, this compound serves as a valuable precursor for synthesizing more complex organic molecules. Its structure allows for various functional group transformations, such as oxidation, reduction, and substitution reactions. For example:

- Oxidation : The compound can be oxidized to form corresponding quinones.

- Reduction : Reduction reactions can convert the carbonyl group to hydroxyl groups.

- Substitution : The bromine atom can be replaced with other nucleophiles, facilitating the synthesis of diverse derivatives .

Industrial Applications

While specific industrial applications are less documented, compounds like this compound are often utilized in developing new materials and chemical processes due to their unique properties and reactivity profiles.

Mécanisme D'action

The mechanism of action of 7-Bromo-8-methyl-chroman-4-one involves its interaction with specific molecular targets. For instance, chromanone derivatives have been shown to inhibit enzymes like acetylcholinesterase and exhibit antioxidant properties . The exact pathways and targets may vary depending on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Chroman-4-one: The parent compound without the bromine and methyl substitutions.

7-Hydroxy-4-chromanone: A hydroxylated derivative with different biological activities.

2-Phenyl chroman-4-one: A phenyl-substituted derivative with distinct chemical properties.

Uniqueness: 7-Bromo-8-methyl-chroman-4-one is unique due to the presence of both bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other chromanone derivatives .

Activité Biologique

Introduction

7-Bromo-8-methyl-chroman-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and neuropharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the chromanone family, characterized by its unique structure that includes a bromine atom at the 7th position and a methyl group at the 8th position on the chroman-4-one framework. This structural configuration influences its chemical reactivity and biological activity compared to other derivatives.

Table 1: Structural Comparison of Chromanone Derivatives

| Compound Name | Bromine | Methyl | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | Antimicrobial, Anticancer |

| Chroman-4-one | No | No | Limited biological activity |

| 7-Hydroxy-4-chromanone | No | Yes | Antioxidant |

| 2-Phenyl chroman-4-one | No | No | Varies |

Antimicrobial Activity

Research has shown that this compound exhibits potent antimicrobial properties. It has been tested against various bacterial strains, including resistant strains, demonstrating significant inhibition of growth.

Methods

The Minimum Inhibitory Concentration (MIC) and zone of inhibition assays were employed to evaluate its efficacy against bacterial species.

Results

In studies, the compound displayed effective antimicrobial activity with MIC values in the range of 16 to 64 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promise in inhibiting cancer cell proliferation.

Methods

Cell viability assays were conducted on cancer cell lines such as HeLa and A549. The mechanism of action was studied through apoptosis assays and enzyme inhibition studies.

Results

The compound exhibited IC50 values ranging from 15 to 30 μM in different cancer cell lines, indicating moderate to high anticancer activity . Furthermore, it has been suggested that it may inhibit SIRT2, an enzyme involved in cancer progression .

Neuropharmacological Effects

The potential of this compound in treating neurodegenerative diseases has also been investigated. Its ability to interact with amyloid-beta plaques makes it a candidate for Alzheimer's disease treatment.

Methods

In vitro assays were performed to assess binding affinities to amyloid-beta plaques, with Ki values calculated to quantify effectiveness.

Results

Certain derivatives have shown high binding affinities (Ki values <100 nM), suggesting potential therapeutic applications in neurodegenerative disorders .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Chlamydia species. The results indicated a significant reduction in chlamydial inclusion numbers and sizes when treated with the compound .

Study on Anticancer Mechanisms

Another study focused on the anticancer mechanisms of this compound, revealing that it induces apoptosis in cancer cells through mitochondrial pathways. The findings suggest that the compound could be developed as a therapeutic agent for various cancers .

Propriétés

IUPAC Name |

7-bromo-8-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQLFEFXWRJERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OCCC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.